1-(3-Methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

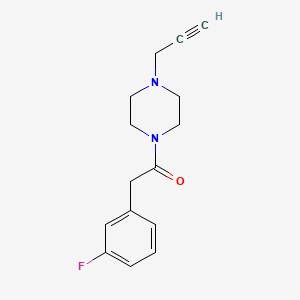

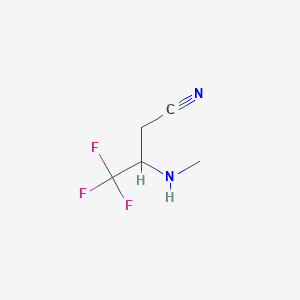

The compound "1-(3-Methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione" is a derivative of tetrahydroquinoline, a heterocyclic chemical compound consisting of a quinoline structure with hydrogen atoms added to the quinoline's benzene ring. This compound is likely to have a complex structure due to the presence of various functional groups such as methoxypropyl, nitrophenyl, and a thione moiety.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines, which are structurally related to tetrahydroquinolines, can be achieved by reducing nitro groups and pyridine rings, followed by cyclization under acidic conditions . Similarly, 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones can be prepared by synthesizing N-substituted-o-nitrobenzylamines, followed by refluxing with carbon disulfide . These methods suggest that the synthesis of the compound may involve nitration, reduction, and cyclization steps, possibly with the use of carbon disulfide for the introduction of the thione group.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring. The nitro group and other substituents like methoxyphenyl groups can significantly influence the electronic and steric properties of the molecule . The crystal structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the stereochemistry and molecular packing .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, they can participate in photoredox catalysis to form indazoloquinolines through intramolecular N-N bond formation . They can also react with methyl iodide to form methylthio derivatives or undergo cyclization reactions to form tetrahydrothienoquinolines . These reactions highlight the reactivity of the tetrahydroquinoline core and its potential to form diverse structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their substituents. The presence of a nitro group can make the compound more reactive towards reduction or other nucleophilic reactions . The methoxy and thione groups can affect the solubility and stability of the compound. Spectroscopic methods such as NMR and mass spectrometry are typically used to characterize these compounds and confirm their structures . The intermolecular interactions, such as hydrogen bonds and van der Waals forces, can affect the compound's crystal packing and, consequently, its melting point and solubility .

Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in medicinal chemistry, known for their presence in natural compounds and their initial association with neurotoxicity. However, this class of compounds has evolved in pharmaceutical research, showing promise in various therapeutic areas, including cancer, malaria, and central nervous system disorders. Notably, the FDA-approved anticancer drug trabectedin, which falls under this category, marks a significant milestone in cancer drug discovery. The derivatives of THIQs have been synthesized and studied extensively for their potential in treating infectious diseases like tuberculosis, HIV, and leishmaniasis, showcasing their versatility as a chemical scaffold for drug development (Singh & Shah, 2017).

Antioxidant Applications and Organic Pollutant Degradation

Another area of application for compounds similar to the one involves the use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants in wastewater. This enzymatic approach is particularly effective in breaking down recalcitrant compounds, enhancing the efficiency and substrate range of pollutant degradation. Redox mediators such as 1-hydroxybenzotriazole and veratryl alcohol have been identified to significantly improve the degradation processes, hinting at the potential utility of similar compounds in environmental remediation (Husain & Husain, 2007).

Orientations Futures

Propriétés

IUPAC Name |

1-(3-methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-24-11-5-10-20-16-9-3-2-8-15(16)18(25)19-17(20)13-6-4-7-14(12-13)21(22)23/h4,6-7,12H,2-3,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYBCVKMGRDGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)